molecular formula C21H24N6O8S B11523703 4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine

4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine

Cat. No.: B11523703
M. Wt: 520.5 g/mol
InChI Key: YFXKCHYYFNLIJN-PXLXIMEGSA-N
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Description

4-{4-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound featuring morpholine and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction between a hydrazine derivative and an aldehyde or ketone to form the hydrazone.

    Introduction of the morpholine group: This step involves the reaction of the intermediate with morpholine, often under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and hydrazone moieties.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products typically include amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can modulate cell signaling pathways.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The morpholine and nitrophenyl groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.

Properties

Molecular Formula

C21H24N6O8S

Molecular Weight

520.5 g/mol

IUPAC Name

N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline

InChI

InChI=1S/C21H24N6O8S/c28-26(29)17-2-3-18(21(14-17)36(32,33)25-7-11-35-12-8-25)23-22-15-16-1-4-19(20(13-16)27(30)31)24-5-9-34-10-6-24/h1-4,13-15,23H,5-12H2/b22-15+

InChI Key

YFXKCHYYFNLIJN-PXLXIMEGSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-]

Origin of Product

United States

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